molecular formula C8H8O3S B1470165 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid CAS No. 1428233-08-2

6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid

Cat. No. B1470165
CAS RN: 1428233-08-2
M. Wt: 184.21 g/mol
InChI Key: NSZNHEOVQDXYJJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid is a research compound . Its molecular formula is C8H8O3S . It is usually available in solid form .


Molecular Structure Analysis

The molecular weight of 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid is 184.22 . The InChI code for this compound is 1S/C8H8O3S/c9-8(10)7-3-5-4-11-2-1-6(5)12-7/h3H,1-2,4H2,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 184.22 .

Scientific Research Applications

Bioactive Compounds of Plants and Antioxidant Activity

Natural carboxylic acids, derived from plants, are recognized for their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids, such as benzoic acid, cinnamic acid, and others, influence their bioactivity, highlighting the importance of hydroxyl groups and conjugated bonds in determining antioxidant activity. This suggests a potential area of application for compounds like 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid in enhancing antioxidant, antimicrobial, and anti-cancer properties in a structured manner (Godlewska-Żyłkiewicz et al., 2020).

Heterocyclic Compounds in Organic Chemistry

Pyrazole carboxylic acid derivatives are highlighted for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This underlines the role of heterocyclic compounds, such as 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid, in medicinal chemistry as scaffolds for developing biologically active compounds. The synthesis and biological applications of these derivatives are critical for creating new therapeutic agents (Cetin, 2020).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, such as 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid, in the context of biocatalyst inhibition is crucial for developing robust microbial strains for industrial applications. Understanding the impact of carboxylic acids on microbes, including their inhibitory mechanisms, is essential for fermentative production processes. This knowledge aids in metabolic engineering strategies to increase microbial tolerance and performance (Jarboe et al., 2013).

Pyrene Bioremediation and Environmental Implications

The bioremediation potential of certain bacterial strains, including Mycobacterium, for degrading polycyclic aromatic hydrocarbons like pyrene, suggests an environmental application for carboxylic acids in enhancing the efficiency of bioremediation processes. This area of research is vital for addressing pollution and environmental degradation, pointing to the potential role of compounds like 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid in environmental science (Qutob et al., 2022).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-8(10)7-5-2-4-12-6(5)1-3-11-7/h2,4,7H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZNHEOVQDXYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213351
Record name 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid

CAS RN

1428233-08-2
Record name 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428233-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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